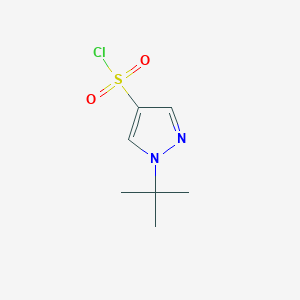
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of various functional groups, such as the pyrazole and oxadiazole rings, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.
Introduction of the Chlorine and Ethoxy Groups:
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compound with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and ethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole and oxadiazole rings, potentially leading to the formation of dihydropyrazole or dihydrooxadiazole derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group could lead to the formation of 3-chloro-4-ethoxybenzaldehyde, while reduction of the pyrazole ring could yield 3-(3-chloro-4-ethoxyphenyl)-1,2-dihydropyrazole.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biology, the compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its diverse biological activities make it a promising lead compound for the development of new pharmaceuticals. Studies focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry
In industry, the compound is used as an intermediate in the synthesis of other valuable chemicals. Its unique reactivity makes it a useful starting material for the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole
- 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-thiadiazole
Uniqueness
The uniqueness of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups and their spatial arrangement. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
2034321-87-2 |
|---|---|
Molekularformel |
C21H19ClN4O2 |
Molekulargewicht |
394.86 |
IUPAC-Name |
5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H19ClN4O2/c1-3-13-5-7-14(8-6-13)20-24-21(28-26-20)16-12-23-25-19(16)15-9-10-18(27-4-2)17(22)11-15/h5-12H,3-4H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
RYSOBDDYPBJWHI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC(=C(C=C4)OCC)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2986631.png)

![2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate](/img/structure/B2986633.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2986635.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2986636.png)


![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2986639.png)
![N-[(2-chlorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2986641.png)
![3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2986642.png)


![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)
